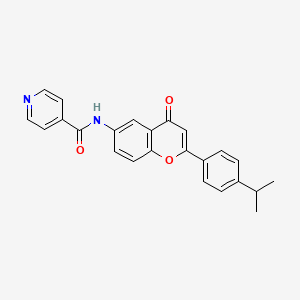
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide is a useful research compound. Its molecular formula is C24H20N2O3 and its molecular weight is 384.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide is a complex organic compound belonging to the chromen-4-one derivatives. This compound features a unique structure characterized by a chromenone core and an isonicotinamide moiety, making it a subject of interest in biological research due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C24H20N2O3. The compound's IUPAC name is N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-3-carboxamide, indicating the presence of both chromenone and isonicotinamide functionalities, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may exert its effects by inhibiting key enzymes involved in cellular processes, such as those related to DNA replication and repair, which is particularly relevant in cancer biology.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds within the same class have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. These studies often utilize IC50 values to quantify the effectiveness of the compounds.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 15.2 |
| Compound B | A549 | 10.5 |
| This compound | MCF-7 | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies indicate that derivatives of chromenone compounds can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, structural modifications have been shown to enhance activity against methicillin-resistant Staphylococcus aureus (MRSA).
Case Studies
- Anticancer Activity : A study conducted on a series of chromenone derivatives revealed that those with an isopropyl group exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-substituted counterparts. The study highlighted the importance of substituent effects on biological activity.
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of various chromenone derivatives, demonstrating that specific substitutions led to improved inhibition of bacterial growth, particularly against resistant strains.
Properties
IUPAC Name |
N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15(2)16-3-5-17(6-4-16)23-14-21(27)20-13-19(7-8-22(20)29-23)26-24(28)18-9-11-25-12-10-18/h3-15H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWLRPRSAPTKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













